3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
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Overview
Description
3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to exert their therapeutic effects . The interaction often results in changes at the molecular level, which can lead to alterations in the function of the target .
Biochemical Pathways
Furan derivatives have been known to impact a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dimethylphenylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with benzofuran-2-carboxylic acid under specific conditions . The reaction conditions often involve the use of catalysts such as AlCl3 and solvents like toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzofuran moieties using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzofuran compounds, each with potential biological activities .
Scientific Research Applications
3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent due to its benzofuran core.
Medicine: Studied for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-acetamido-N-phenylbenzofuran-2-carboxamide: A similar compound with a phenyl group instead of the dimethylphenyl group.
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: A derivative with methoxy groups instead of methyl groups.
Uniqueness
3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is unique due to the presence of both acetamido and dimethylphenyl groups, which contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
3-acetamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-9-14(10-12(11)2)21-19(23)18-17(20-13(3)22)15-6-4-5-7-16(15)24-18/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYVFZMJRXNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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